molecular formula C6H5F2NO B6323136 2,6-Difluoro-4-pyridinemethanol, 98% CAS No. 1006299-98-4

2,6-Difluoro-4-pyridinemethanol, 98%

Cat. No. B6323136
CAS RN: 1006299-98-4
M. Wt: 145.11 g/mol
InChI Key: HRMTYLPRCDEQHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Difluoro-4-pyridinemethanol, also known as 2,6-DFPM, is an organic compound with a molecular formula of C6H6F2NO. It is a colorless liquid that is miscible with polar organic solvents such as ethanol and water. 2,6-DFPM has a wide range of applications in the pharmaceutical and biochemical industries, as well as in research and development. This compound has been studied extensively for its potential as a drug target, and its use in the synthesis of various compounds.

Scientific Research Applications

Chemical Synthesis and Ligand Properties

2,6-Difluoro-4-pyridinemethanol serves as a precursor and ligand in the synthesis of complex chemical structures, contributing to the development of materials with unique properties. The chemical's role in forming ligands that bind to metals for catalysis or materials science applications is of particular interest. Its fluoro and pyridine groups modify the electronic and steric nature of ligands, influencing the behavior of metal complexes in catalytic cycles. This has implications for creating more efficient catalysts for industrial processes, including those that produce pharmaceuticals, agrochemicals, and polymers.

For instance, studies highlight the chemistry of compounds containing pyridine units and their complexes, demonstrating how variations in the pyridine framework, such as those introduced by 2,6-difluoro-4-pyridinemethanol, can significantly affect the properties of these materials. These include magnetic properties, biological activity, and electrochemical behavior, pointing towards its potential in developing new materials with desired functionalities (Boča, Jameson, & Linert, 2011).

Environmental Degradation Studies

While not directly related to 2,6-Difluoro-4-pyridinemethanol, research on the degradation of polyfluoroalkyl substances provides insight into the environmental fate of fluorinated compounds. Understanding the microbial and abiotic degradation pathways of these substances helps in assessing the persistence and removal strategies of related fluorochemicals from the environment. This knowledge is crucial for environmental safety and developing methods to mitigate the impact of persistent organic pollutants (Liu & Avendaño, 2013).

properties

IUPAC Name

(2,6-difluoropyridin-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO/c7-5-1-4(3-10)2-6(8)9-5/h1-2,10H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMTYLPRCDEQHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Difluoropyridin-4-yl)methanol

Synthesis routes and methods

Procedure details

To a stirred solution of (2,6-difluoropyridin-4-yl)methyl benzoate (10.29 g, 41.325 mmol) in anhydrous methanol (80 mL) at room temperature, was added sodium methoxide (2.23 g, 41.325 mmol). After stirring for 20 min., excess ammonium chloride was added to the reaction mixture and stirring was continued for 30 min. The mixture was then evaporated in vacuo and the residue was dissolved in methanol-MC (1:9), filtered, and the filtrate was evaporated in vacuo to give a crude product. The crude product was purified by silica gel column chromatography (eluent, EA:hexane (1:2 to 2:1)) to afford 5.9 g (98%) of (2,6-difluoropyridin-4-yl)methanol as a white solid. m.p. 66-67° C. 1H NMR (200 MHz, CDCl3) δ 2.19 (1H, t, J=5.8 Hz), 4.81 (2H, d, J=5.8 Hz), 6.84 (2H, s).
Name
(2,6-difluoropyridin-4-yl)methyl benzoate
Quantity
10.29 g
Type
reactant
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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